

Physical and chemical properties of 2-Fluoro-3-(trifluoromethoxy)aniline

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Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethoxy)aniline

Cat. No.: B1326554

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An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **2-Fluoro-3-(trifluoromethoxy)aniline**, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

2-Fluoro-3-(trifluoromethoxy)aniline, with the CAS number 1159512-64-7, is a substituted aniline featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions impart unique electronic properties and conformational characteristics to the molecule, making it a valuable building block in medicinal chemistry. The presence of fluorine and a trifluoromethoxy group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.

Physical Properties

Quantitative physical data for **2-Fluoro-3-(trifluoromethoxy)aniline** is summarized in the table below. For comparative purposes, data for the structurally similar compound 2-Fluoro-3-(trifluoromethyl)aniline is also included.

Property	2-Fluoro-3-(trifluoromethoxy)aniline	2-Fluoro-3-(trifluoromethyl)aniline
CAS Number	1159512-64-7	123973-25-1[1][2][3]
Molecular Formula	C ₇ H ₅ F ₄ NO[4]	C ₇ H ₅ F ₄ N[1][2]
Molecular Weight	195.11 g/mol [4]	179.11 g/mol [2]
Melting Point	Not available	Not available
Boiling Point	185.3 ± 40.0 °C at 760 mmHg	189 °C (lit.)[1][2][3]
Density	1.4 ± 0.1 g/cm ³	1.39 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index	Not available	n _{20/D} 1.462 (lit.)[1][2][3]

Chemical Properties and Reactivity

The chemical behavior of **2-Fluoro-3-(trifluoromethoxy)aniline** is dictated by the interplay of its functional groups. The aniline moiety provides a nucleophilic amino group that can readily undergo various chemical transformations, including acylation, alkylation, and diazotization. The fluorine and trifluoromethoxy substituents are strongly electron-withdrawing, which decreases the basicity of the aniline nitrogen and influences the regioselectivity of electrophilic aromatic substitution reactions.

Trifluoromethoxy-substituted anilines are known to undergo metalation, which is a key step for further structural elaboration, allowing for the introduction of additional functional groups onto the aromatic ring.[5][6] This reactivity opens up a wide range of possibilities for creating complex molecular architectures.

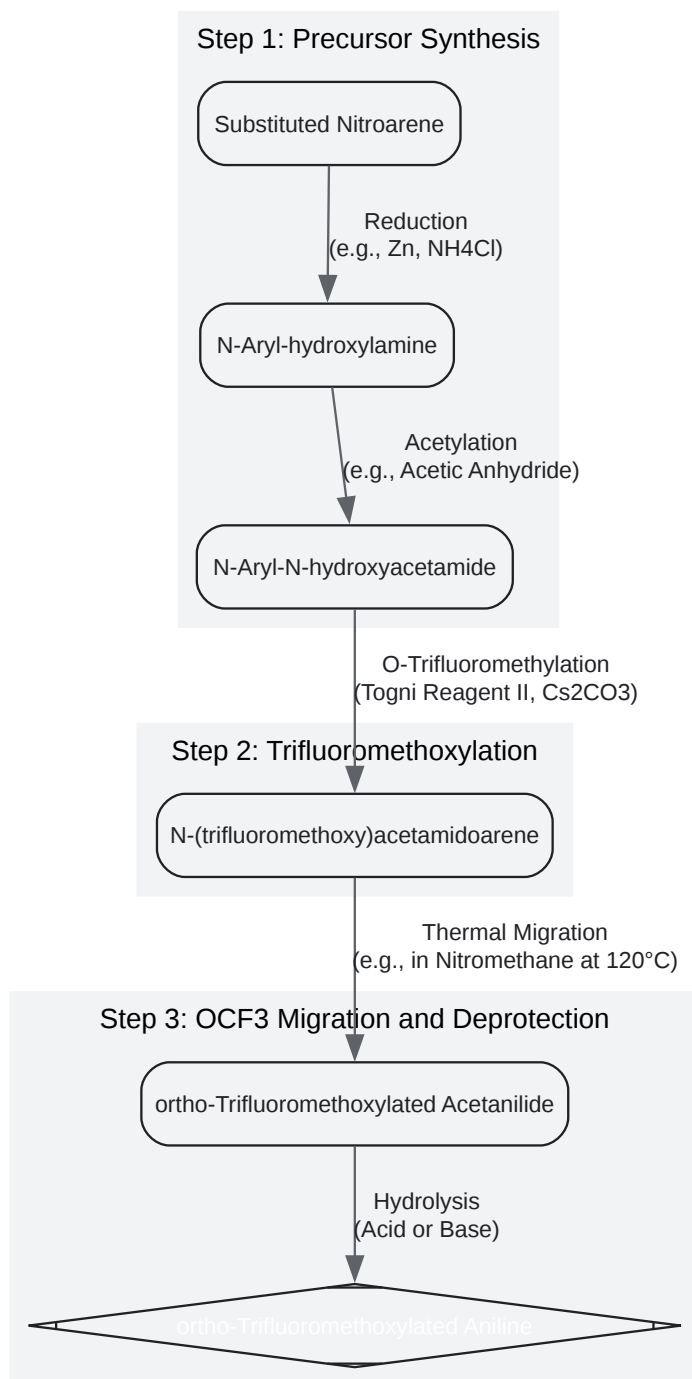
Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **2-Fluoro-3-(trifluoromethoxy)aniline** is not readily available in the public domain. However, a general and user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported and can be adapted.[5][6][7] This method involves a two-step process: the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced OCF₃ migration.

Plausible Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for preparing ortho-trifluoromethoxylated anilines, which could be adapted for the synthesis of **2-Fluoro-3-(trifluoromethoxy)aniline**.

Plausible Synthetic Workflow for ortho-Trifluoromethoxylated Anilines

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Caption: Plausible synthetic route for ortho-trifluoromethoxylated anilines.

Detailed Experimental Methodology (Adapted)

The following is an adapted, general protocol for the synthesis of an ortho-trifluoromethoxylated aniline derivative.^{[5][6][7]}

Step 1: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor

- **Reduction of the Nitroarene:** The corresponding substituted nitroarene is reduced to the N-aryl-hydroxylamine. This can be achieved using reagents such as zinc dust in the presence of ammonium chloride in a suitable solvent like aqueous ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Acetylation:** The crude N-aryl-hydroxylamine is then acetylated to form the N-aryl-N-hydroxyacetamide. This is typically done using acetic anhydride in the presence of a base like sodium bicarbonate in a solvent such as dichloromethane.

Step 2: O-Trifluoromethylation

- To a solution of the N-aryl-N-hydroxyacetamide in a dry, degassed solvent like chloroform, is added a catalytic amount of cesium carbonate (Cs_2CO_3) and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).^{[6][7]}
- The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen) for several hours until completion, as monitored by TLC.
- The crude product, an N-(trifluoromethoxy)acetamidoarene, is purified by flash column chromatography.

Step 3: OCF_3 Migration and Deprotection

- The purified N-(trifluoromethoxy)acetamidoarene is dissolved in a high-boiling solvent such as nitromethane in a pressure vessel.
- The mixture is heated to approximately 120°C for several hours to induce the thermal migration of the OCF_3 group to the ortho position of the aromatic ring.^{[5][6][7]}
- After cooling, the solvent is removed under reduced pressure, and the resulting ortho-trifluoromethoxylated acetanilide is purified.

- The acetyl protecting group is then removed by hydrolysis with either an acid or a base to yield the final ortho-trifluoromethoxylated aniline.

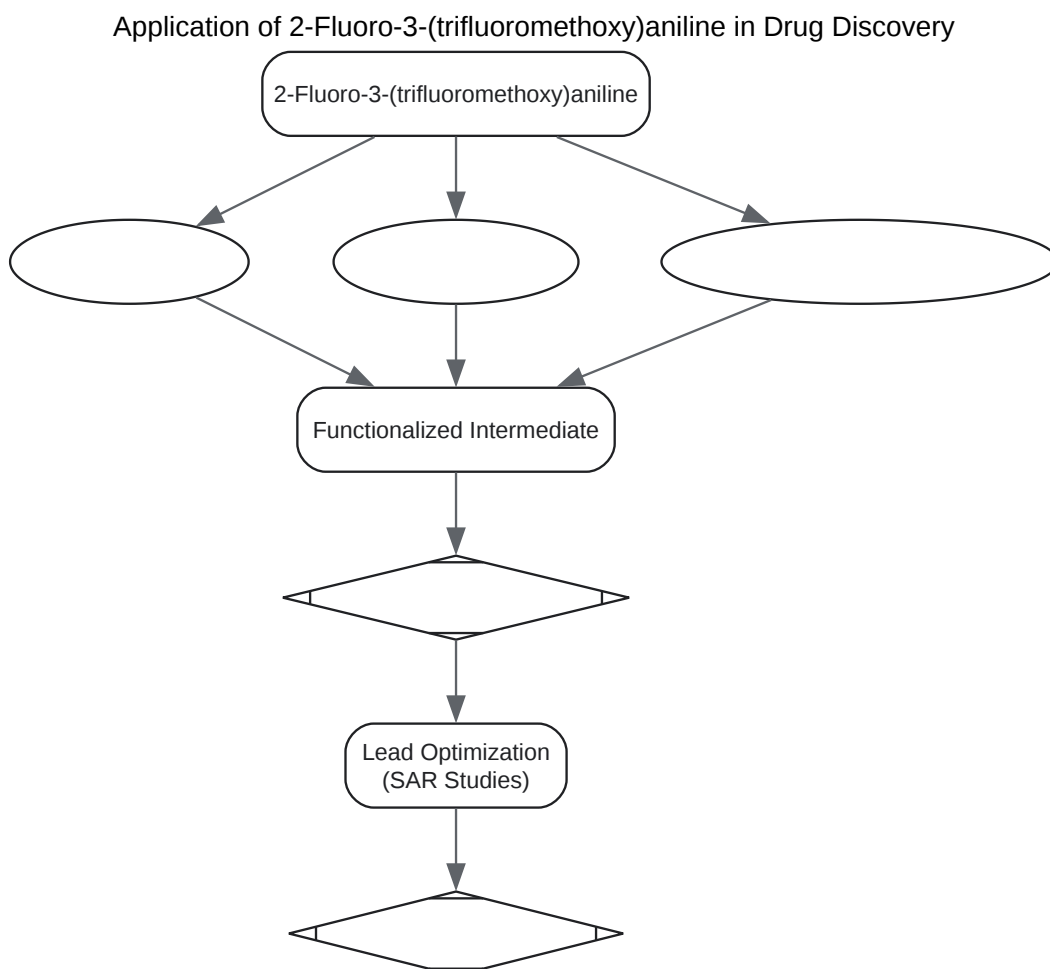
Applications in Drug Development

The incorporation of fluorine and trifluoromethyl/trifluoromethoxy groups is a widely used strategy in modern drug design to enhance the pharmacological profile of molecules. **2-Fluoro-3-(trifluoromethoxy)aniline** serves as a valuable building block for introducing these beneficial moieties into drug candidates.

Role as a Synthetic Intermediate

This compound is a key intermediate for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The amino group provides a reactive handle for coupling with other molecules, while the fluorinated substituents can improve drug-like properties.

The following diagram illustrates a hypothetical workflow where **2-Fluoro-3-(trifluoromethoxy)aniline** is used as a starting material in a drug discovery program.



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Caption: Use of **2-Fluoro-3-(trifluoromethoxy)aniline** in a drug discovery workflow.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Fluoro-3-(trifluoromethoxy)aniline** is not readily available. However, based on the data for the structurally similar compound 2-Fluoro-3-(trifluoromethyl)aniline, the following hazards and precautions should be considered.^[2]

Hazard Statements:

- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment.

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a formal safety assessment.

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